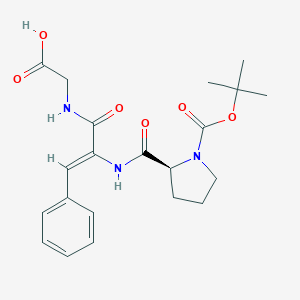
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine, commonly known as Boc-Pro-Phe-His-Gly-OH, is a peptide molecule that has gained significant attention in the field of scientific research due to its potential applications in drug design and development. This peptide is a combination of five amino acids, namely proline, phenylalanine, histidine, glycine, and tert-butylcarbonyl (Boc) protecting group. The Boc group is used to protect the N-terminal amine group of the peptide during synthesis.
Mécanisme D'action
The mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is not fully understood. However, it is believed to exert its biological activities through interactions with specific receptors or enzymes in the body. For example, tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to bind to the opioid receptor, which is involved in pain management.
Effets Biochimiques Et Physiologiques
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to exhibit various biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the immune response, making it a potential candidate for immunomodulatory therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH in lab experiments is its high purity and stability. Additionally, it can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is its relatively high cost compared to other peptides.
Orientations Futures
There are several future directions for research on tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH. One potential area of research is the development of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH-based drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH and its interactions with specific receptors and enzymes in the body. Finally, research is needed to optimize the synthesis process of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH to reduce its cost and improve its yield.
Méthodes De Synthèse
The synthesis of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides, wherein the peptide is built one amino acid at a time on a solid support. The tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is added to the N-terminal amine group of the peptide during the synthesis process to protect it from unwanted reactions. After the synthesis is complete, the tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is removed using an appropriate deprotection reagent.
Applications De Recherche Scientifique
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been extensively studied for its potential applications in drug design and development. It has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have a high affinity for certain receptors, making it a potential candidate for receptor-mediated drug delivery.
Propriétés
Numéro CAS |
129119-97-7 |
|---|---|
Nom du produit |
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Formule moléculaire |
C21H27N3O6 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[[(Z)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-20(29)24-11-7-10-16(24)19(28)23-15(18(27)22-13-17(25)26)12-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,22,27)(H,23,28)(H,25,26)/b15-12-/t16-/m0/s1 |
Clé InChI |
KFICWGRINAFFES-IRVMHKCDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Séquence |
PXG |
Synonymes |
Boc-Pro-dehydro-Phe-Gly-OH tert-butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



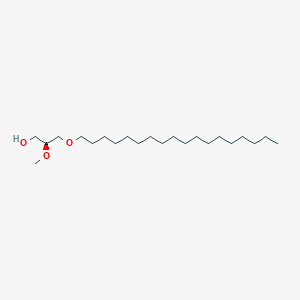
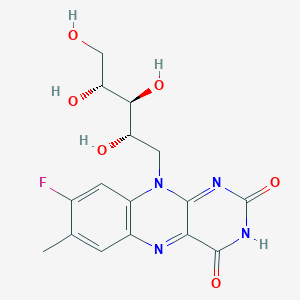
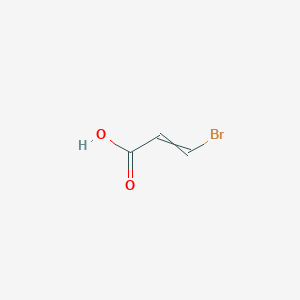
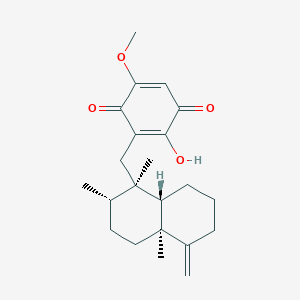
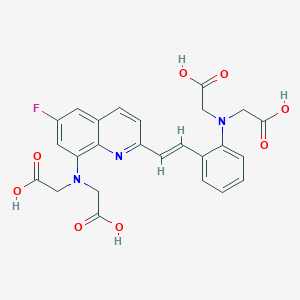
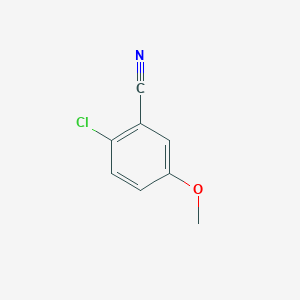
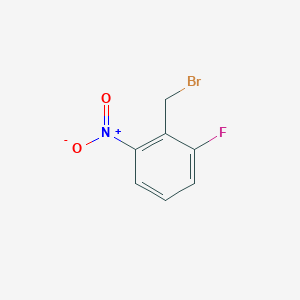


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)



